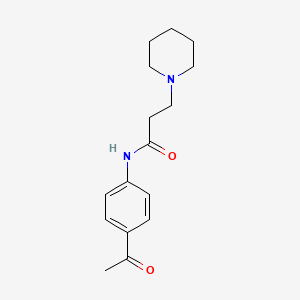
1-Piperidinepropanamide, N-(4-acetylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropanamide, N-(4-acetylphenyl)- is a chemical compound with the molecular formula C16H22N2O2. It is known for its unique structure, which includes a piperidine ring and an acetylphenyl group. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology .
Métodos De Preparación
The synthesis of 1-Piperidinepropanamide, N-(4-acetylphenyl)- typically involves a multi-step process. One common method includes the reaction of 4-acetylphenylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with piperidine to yield the final product . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Piperidinepropanamide, N-(4-acetylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides.
Aplicaciones Científicas De Investigación
1-Piperidinepropanamide, N-(4-acetylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropanamide, N-(4-acetylphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
1-Piperidinepropanamide, N-(4-acetylphenyl)- can be compared to other similar compounds, such as:
4-Acetamidoacetophenone: This compound has a similar acetylphenyl group but lacks the piperidine ring, making it less versatile in certain chemical reactions.
1-(4-acetylphenyl)-3-alkylimidazolium salts: These compounds share the acetylphenyl group but have different ring structures, leading to distinct biological activities.
Propiedades
Número CAS |
90279-42-8 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-3-piperidin-1-ylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-13(19)14-5-7-15(8-6-14)17-16(20)9-12-18-10-3-2-4-11-18/h5-8H,2-4,9-12H2,1H3,(H,17,20) |
Clave InChI |
FCXCFPPWHHRQCD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



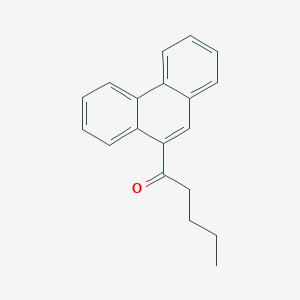
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11969267.png)
![N-(4-fluorophenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11969270.png)
![7,8-Dimethyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B11969280.png)
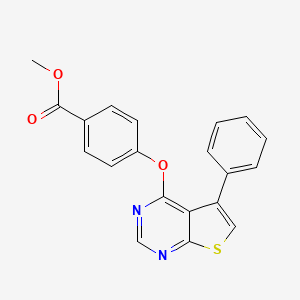
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11969310.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)
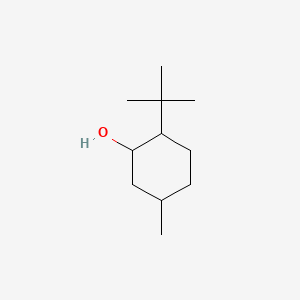
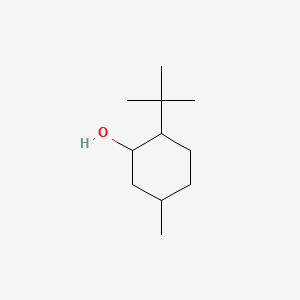

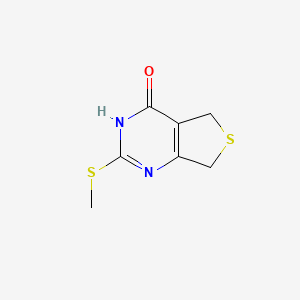
![(4Z)-5-(3-bromophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B11969340.png)
![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)
